molecular formula C21H22N2OS B2974855 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946199-39-9

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2974855
CAS No.: 946199-39-9
M. Wt: 350.48
InChI Key: BUBTWENTEQSRDV-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 2-(thiophen-3-yl)ethylamine, which is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthamide group can be reduced to form corresponding amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyrrolidin-1-yl)ethyl)-2-naphthamide
  • N-(2-(thiophen-3-yl)ethyl)-2-naphthamide
  • N-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)-2-naphthamide

Uniqueness

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is unique due to the combination of the pyrrolidine, thiophene, and naphthamide groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-21(18-8-7-16-5-1-2-6-17(16)13-18)22-14-20(19-9-12-25-15-19)23-10-3-4-11-23/h1-2,5-9,12-13,15,20H,3-4,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBTWENTEQSRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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